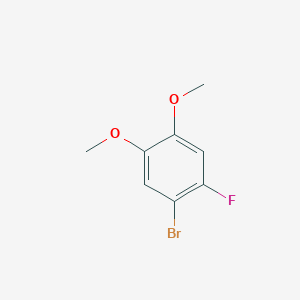
1-Bromo-2-fluoro-4,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-fluoro-4,5-dimethoxybenzene is a useful research compound. Its molecular formula is C8H8BrFO2 and its molecular weight is 235.052. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
1-Bromo-2-fluoro-4,5-dimethoxybenzene is primarily utilized as a synthetic intermediate in organic chemistry. It has been involved in the synthesis of various aromatic compounds, demonstrating its versatility in creating complex molecules that could be of interest in medicinal chemistry and drug development. For instance, it has been used in the synthesis of novel bromophenols and their derivatives, which exhibit significant biological activities, including antioxidant and anticancer properties (Hui Dong et al., 2022). Such derivatives are potential candidates for drug development due to their promising biological activities.
Materials Science
In materials science, derivatives of this compound have been explored for their potential applications in lithium-ion batteries. Specifically, bromo-fluoromethoxybenzene compounds have been studied as novel bi-functional electrolyte additives to enhance the performance of lithium-ion batteries. These additives can improve the thermal stability and safety of the batteries, demonstrating the compound's relevance in developing more reliable energy storage solutions (Zhang Qian-y, 2014).
Polymer Chemistry and Cross-linking Reagents
The compound's derivatives also find applications in polymer chemistry, where they serve as cross-linking agents. The ability to introduce azido groups or other functional groups into aromatic rings opens up possibilities for creating new polymer materials with enhanced properties. For instance, triazidation reactions involving similar fluorinated and brominated aromatic compounds have led to the development of photoactive cross-linking reagents. These reagents can be used to create polymers with unique properties, useful in various industrial applications (S. Chapyshev & A. Chernyak, 2013).
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2-fluoro-4,5-dimethoxybenzene is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule that donates an electron pair) attacks the benzylic position, leading to the substitution of the bromine atom . This reaction can occur via two pathways: SN1 or SN2, depending on the nature of the substrate .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . This two-step mechanism ensures that the aromaticity of the benzene ring is maintained throughout the reaction .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathway and cellular context in which it is involved. Generally, the result of its action would be the substitution of a bromine atom at the benzylic position of an aromatic compound .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the rate of nucleophilic substitution reactions can be influenced by the temperature and the nature of the solvent .
Safety and Hazards
The safety data sheet for a similar compound, 1-Bromo-2,4-dimethoxybenzene, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s reasonable to assume that 1-Bromo-2-fluoro-4,5-dimethoxybenzene may have similar hazards, but specific data was not found.
Properties
IUPAC Name |
1-bromo-2-fluoro-4,5-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGGNHIRTLQXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
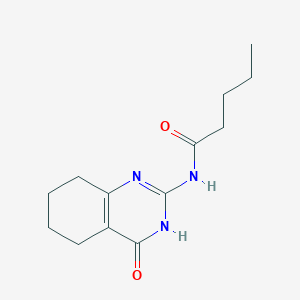
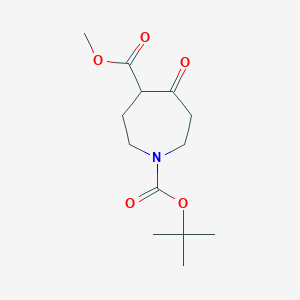

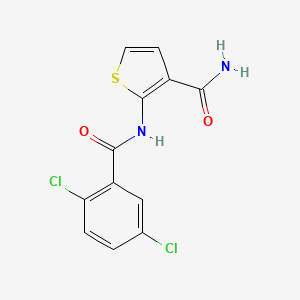
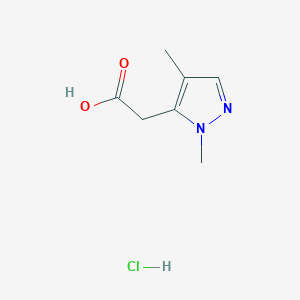
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,2-diphenylacetamide](/img/structure/B2497439.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2497441.png)

![N-cyclopropyl-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2497445.png)
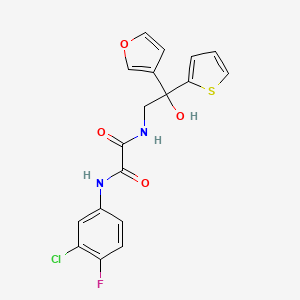
![3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2497448.png)
![4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2497450.png)
![Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine](/img/structure/B2497451.png)

